molecular formula C12H19NO2 B2930050 N-[Cyclobutyl(oxolan-2-yl)methyl]prop-2-enamide CAS No. 2305503-25-5

N-[Cyclobutyl(oxolan-2-yl)methyl]prop-2-enamide

Katalognummer: B2930050
CAS-Nummer: 2305503-25-5
Molekulargewicht: 209.289
InChI-Schlüssel: LKBPKXZYZHVRBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[Cyclobutyl(oxolan-2-yl)methyl]prop-2-enamide, also known as CP-544326, is a small molecule inhibitor of the phosphodiesterase 4D (PDE4D) enzyme. PDE4D is a member of the phosphodiesterase family of enzymes that hydrolyze cyclic nucleotides, which are important second messengers in intracellular signaling pathways. CP-544326 has been shown to have potential therapeutic applications in a variety of diseases, including asthma, chronic obstructive pulmonary disease (COPD), and Alzheimer's disease.

Wirkmechanismus

N-[Cyclobutyl(oxolan-2-yl)methyl]prop-2-enamide works by inhibiting the PDE4D enzyme, which is involved in the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4D, this compound increases the levels of cAMP in cells, which can lead to a variety of physiological effects. For example, increased cAMP levels can lead to relaxation of smooth muscle cells in the airways, which can improve breathing in diseases such as asthma and COPD.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory effects, this compound has been shown to inhibit the proliferation of cancer cells in vitro. This compound has also been shown to have neuroprotective effects in animal models of stroke.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[Cyclobutyl(oxolan-2-yl)methyl]prop-2-enamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the laboratory. However, one limitation of this compound is that it is not very selective for the PDE4D enzyme, and can also inhibit other members of the phosphodiesterase family. This can make it difficult to determine the specific effects of this compound on cells and tissues.

Zukünftige Richtungen

There are several potential future directions for research on N-[Cyclobutyl(oxolan-2-yl)methyl]prop-2-enamide. One area of interest is the development of more selective inhibitors of the PDE4D enzyme, which could improve the specificity and efficacy of this compound. Another area of interest is the investigation of this compound's potential therapeutic applications in other diseases, such as cancer and stroke. Finally, further studies are needed to fully elucidate the biochemical and physiological effects of this compound, and to determine its safety and efficacy in human clinical trials.

Synthesemethoden

N-[Cyclobutyl(oxolan-2-yl)methyl]prop-2-enamide can be synthesized using a multi-step synthetic route. The first step involves the reaction of cyclobutylamine with 2-bromoethyl acetate to form N-(cyclobutyl)-2-bromoethylacetamide. This intermediate is then reacted with oxalyl chloride to form N-(cyclobutyl)-2-bromoethyl-2-oxoacetamide. The oxoacetamide is then reacted with 2-hydroxymethyl oxolane to form N-[cyclobutyl(oxolan-2-yl)methyl]acetamide. Finally, the acetamide is reacted with propargyl bromide to form this compound.

Wissenschaftliche Forschungsanwendungen

N-[Cyclobutyl(oxolan-2-yl)methyl]prop-2-enamide has been the subject of numerous scientific studies investigating its potential therapeutic applications. In a study published in the Journal of Pharmacology and Experimental Therapeutics, this compound was shown to reduce airway hyperresponsiveness and inflammation in a mouse model of allergic asthma. Another study published in the European Journal of Pharmacology demonstrated that this compound had anti-inflammatory effects in a mouse model of COPD. In addition, this compound has been shown to have potential therapeutic applications in Alzheimer's disease by inhibiting the formation of beta-amyloid plaques, which are a hallmark of the disease.

Eigenschaften

IUPAC Name

N-[cyclobutyl(oxolan-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-2-11(14)13-12(9-5-3-6-9)10-7-4-8-15-10/h2,9-10,12H,1,3-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBPKXZYZHVRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(C1CCC1)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.